N-(3,4-Dimethoxyphenyl)-2-{[6-(pyridin-2-YL)pyridazin-3-YL]sulfanyl}acetamide
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Overview
Description
N-(3,4-Dimethoxyphenyl)-2-{[6-(pyridin-2-YL)pyridazin-3-YL]sulfanyl}acetamide is a synthetic organic compound that features a complex structure with multiple functional groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethoxyphenyl)-2-{[6-(pyridin-2-YL)pyridazin-3-YL]sulfanyl}acetamide typically involves multi-step organic reactions. The starting materials might include 3,4-dimethoxyaniline, pyridine-2-carboxylic acid, and other reagents. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using more efficient catalysts, and employing continuous flow reactors to enhance production efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dimethoxyphenyl)-2-{[6-(pyridin-2-YL)pyridazin-3-YL]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction might involve the conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or other reactive sites.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-(3,4-Dimethoxyphenyl)-2-{[6-(pyridin-2-YL)pyridazin-3-YL]sulfanyl}acetamide can be used as a building block for synthesizing more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound might be investigated for its potential as a bioactive molecule. Studies could focus on its interactions with biological targets, such as enzymes or receptors.
Medicine
In medicine, this compound could be explored for its therapeutic potential. This includes evaluating its efficacy and safety in preclinical and clinical studies.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(3,4-Dimethoxyphenyl)-2-{[6-(pyridin-2-YL)pyridazin-3-YL]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other acetamide derivatives with different substituents on the aromatic rings or heterocyclic systems. Examples include:
- N-(3,4-Dimethoxyphenyl)-2-{[6-(pyridin-2-YL)pyridazin-3-YL]sulfanyl}acetamide analogs with different alkyl or aryl groups.
- Compounds with similar pyridazinyl or pyridinyl moieties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C19H18N4O3S |
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Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide |
InChI |
InChI=1S/C19H18N4O3S/c1-25-16-8-6-13(11-17(16)26-2)21-18(24)12-27-19-9-7-15(22-23-19)14-5-3-4-10-20-14/h3-11H,12H2,1-2H3,(H,21,24) |
InChI Key |
FPWPWYBWMYTWFT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=N3)OC |
Origin of Product |
United States |
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